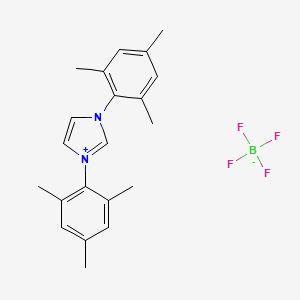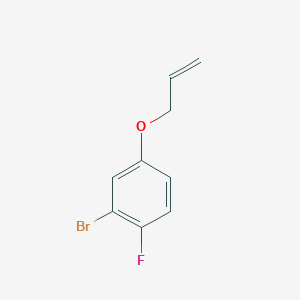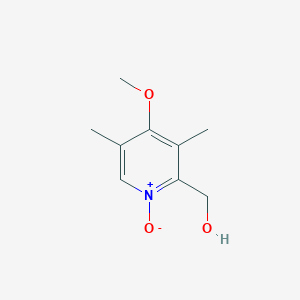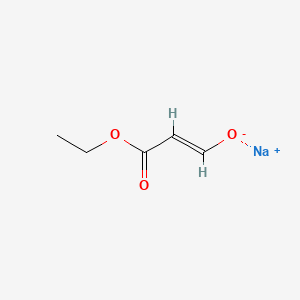
1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-
Übersicht
Beschreibung
“1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” is a chemical compound with the molecular formula C20H20N2 . It has an average mass of 288.386 Da and a monoisotopic mass of 288.162659 Da . It is also known by other names such as N,N’-Bis(2-methylphenyl)-1,4-benzenediamine .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” consists of a benzene ring with two amine groups (NH2) attached at the 1 and 4 positions of the ring. Each of these amine groups is further substituted with two methylphenyl groups .Physical And Chemical Properties Analysis
The compound “1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” has a molecular formula of C20H20N2 . It has an average mass of 288.386 Da and a monoisotopic mass of 288.162659 Da . The compound is a dark red liquid at ambient temperatures .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A theoretical study using density functional theory (DFT) explored the potential activity of bipyrazolic-type organic compounds, including N,N'-bis(dimethylphenyl)-1,4-benzenediamine derivatives, as corrosion inhibitors. These compounds exhibited significant inhibition efficiencies, which were correlated with various parameters such as the energy of the highest occupied molecular orbital (EHOMO), energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE). The study provided insights into the molecular basis of corrosion inhibition, potentially guiding the development of more effective inhibitors (Wang et al., 2006).
Catalytic Activity
Research on aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde highlighted the synthesis and characterization of complexes involving 1,2-benzenediamine derivatives. The study suggested that the rigidity of the ligand affects the catalytic activity, with potential implications for the ring-opening polymerization (ROP) of cyclic esters (Saucedo Azpeitia et al., 2011).
Inclusion Compounds
The structure of new host molecules forming channel inclusion compounds was investigated. Among these molecules were 1,3-Benzenediamine derivatives, demonstrating the capacity to crystallize in a manner that leaves channels running along the crystal axis. These structures facilitate the inclusion of guest molecules, such as acetone, highlighting potential applications in molecular encapsulation and separation technologies (Fridman Moshe et al., 2006).
Optoelectronic Devices
A novel triphenylamine-containing aromatic diamine, synthesized from N,N'-bis(dimethylphenyl)-1,4-phenylenediamine, showed promise for application in optoelectronic devices. The derived polyamides exhibited good solubility, thermal stability, and were able to form tough, flexible films. These materials' properties suggest their suitability for use in devices requiring stable, conductive, and durable materials (Liou & Chang, 2008).
Safety and Hazards
“1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” is corrosive to the skin, eyes, respiratory tract, and digestive tract. It may cause sensitization by skin contact. Eye contact may result in pain and burns . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Eigenschaften
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDYDRPQTELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



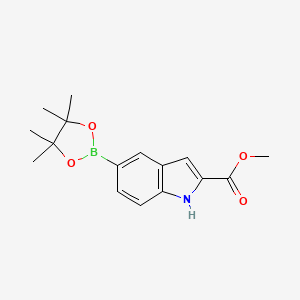
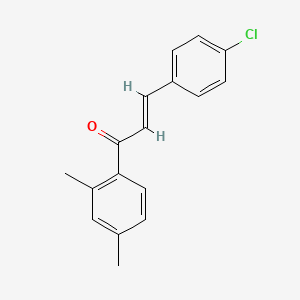
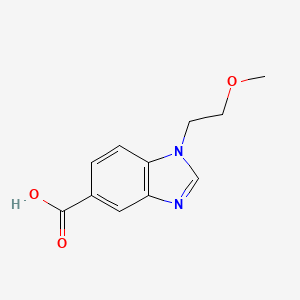
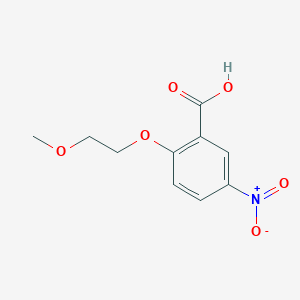

![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)
